molecular formula C9H12ClNS B2814941 4-(Chloromethyl)-2-cyclopentyl-1,3-thiazole CAS No. 774158-28-0

4-(Chloromethyl)-2-cyclopentyl-1,3-thiazole

Cat. No.: B2814941
CAS No.: 774158-28-0
M. Wt: 201.71
InChI Key: IBRFKFTYPXFYQQ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-cyclopentyl-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a chloromethyl group at the 4-position and a cyclopentyl group at the 2-position

Mechanism of Action

Target of Action

Similar compounds have been found to target specific proteins or enzymes in the body

Mode of Action

It’s plausible that the compound interacts with its targets through covalent bonding, given the presence of a chloromethyl group . This interaction could lead to changes in the function of the target, potentially inhibiting or enhancing its activity .

Biochemical Pathways

Similar compounds have been found to affect various metabolic pathways . The downstream effects of these interactions could include changes in cellular metabolism, signaling, or other physiological processes.

Pharmacokinetics

Similar compounds have been found to exhibit various pharmacokinetic properties . The bioavailability of the compound would be influenced by these properties, as well as factors such as route of administration and dosage.

Result of Action

The compound’s interaction with its targets could lead to changes in cellular function, potentially resulting in therapeutic or toxic effects .

Action Environment

The action, efficacy, and stability of 4-(Chloromethyl)-2-cyclopentyl-1,3-thiazole could be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-cyclopentyl-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyclopentyl-1,3-thiazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like triethylamine. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Catalysts and advanced purification techniques are often employed to enhance the overall process efficiency and product purity .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-cyclopentyl-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water are typical oxidizing agents.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol are common reducing agents.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)-2-cyclopentyl-1,3-thiazole is unique due to the presence of the cyclopentyl group, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs .

Properties

IUPAC Name

4-(chloromethyl)-2-cyclopentyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNS/c10-5-8-6-12-9(11-8)7-3-1-2-4-7/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRFKFTYPXFYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=CS2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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